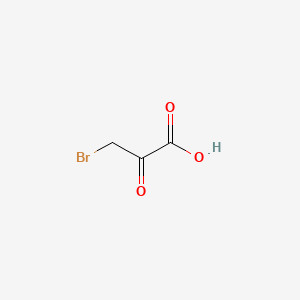
5-Hydroxydecanoic acid
Overview
Description
5-Hydroxydecanoic acid is a chemical compound with the molecular formula C10H20O3 . It is also known by other names such as 5-hydroxy capric acid and ξ-5-Hydroxydecanoic acid . The compound has an average mass of 188.264 Da and a monoisotopic mass of 188.141251 Da .
Molecular Structure Analysis
The empirical formula of 5-Hydroxydecanoic acid is C10H19NaO3 . The structure includes a chain of carbon atoms with a hydroxyl group attached to the fifth carbon atom .Physical And Chemical Properties Analysis
5-Hydroxydecanoic acid is a white to beige powder . It is soluble in water, with a solubility of 10 mg/mL . The compound has a molecular weight of 210.25 .Scientific Research Applications
1. Role in Modulating Myocardial Mitochondrial Mechanisms
Research by Chopra et al. (2011) explored the application of 5-Hydroxydecanoic acid (5HD) in reversing sepsis-induced cardiodynamic dysfunction. It was found that 5HD could reverse alterations in mitochondrial membrane permeability and improve survival in a sepsis model. This indicates its potential role in modulating myocardial mitochondrial mechanisms (Chopra et al., 2011).
2. Impact on Neurotoxicity and Cell Survival
Lee et al. (2007) studied the effect of 5-Hydroxydecanoate on cytotoxicity induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) in PC12 cells. The results showed that 5-Hydroxydecanoate reduced cell death and oxidative stress, suggesting its protective role against neurotoxicity and relevance in neuronal cell survival studies (Lee et al., 2007).
3. Inhibition of Hypoxic Cell Proliferation
A study by Wang et al. (2007) demonstrated the inhibitory effect of 5-Hydroxydecanoate on the proliferation of hypoxic human pulmonary artery smooth muscle cells. This research suggests a potential therapeutic application of 5-Hydroxydecanoate in conditions like pulmonary hypertension (Wang et al., 2007).
4. Exploration of Beta-Oxidation Pathway
Hanley et al. (2003, 2005) provided insights into the metabolism of 5-Hydroxydecanoate in the beta-oxidation pathway. Their work highlighted the complex metabolic effects of 5-Hydroxydecanoate and its role in inhibiting mitochondrial ATP-sensitive potassium channels, which could have implications in studies related to metabolic pathways and mitochondrial function (Hanley et al., 2003), (Hanley et al., 2005).
5. Catalytic Deoxygenation in Green Chemistry
Research by Mensah et al. (2020) on the catalytic deoxygenation of 3-hydroxydecanoic acid to secondary alcohols and alkanes highlights the potential application of 5-Hydroxydecanoic acid derivatives in green chemistry. This study underlines its use in producing compounds valuable in industries like food and perfumes (Mensah et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Endophytes, organisms that live inside plant tissues, have been recognized as a source for structurally novel and biologically active secondary metabolites . Some medicinal plants that produce pharmaceuticals have been reported to carry endophytes, which could also produce bioactive secondary metabolites . In one study, the medicinal plant Aconitum carmichaeli was selected as a potential source for endophytes . An endophytic microorganism, Aureobasidium pullulans AJF1, harbored in the flower of Aconitum carmichaeli, was cultured on a large scale and extracted with an organic solvent . This study provides useful information that will support studies aimed at clarifying the identity of bioactive constituents and their biological effect, and further the development of 5-Hydroxydecanoic acid .
properties
IUPAC Name |
5-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJFKYQYDSOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977956 | |
| Record name | 5-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxydecanoic acid | |
CAS RN |
624-00-0 | |
| Record name | 5-Hydroxydecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 5-hydroxydecanoic acid in the context of cardioprotection?
A1: 5-Hydroxydecanoic acid acts primarily as a selective antagonist of mitochondrial ATP-sensitive potassium (mitoKATP) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does 5-hydroxydecanoic acid interact with mitoKATP channels?
A2: While the exact binding site and mechanism are still under investigation, 5-hydroxydecanoic acid is believed to bind to mitoKATP channels, preventing their activation by endogenous ligands or pharmacological agents like diazoxide. [, , , ]
Q3: What are the downstream effects of 5-hydroxydecanoic acid's inhibition of mitoKATP channels in cardiomyocytes?
A3: By inhibiting mitoKATP channels, 5-hydroxydecanoic acid can:
- Block cardioprotective mechanisms: It can abolish the protective effects of ischemic preconditioning (IPC) and pharmacological agents like diazoxide against ischemia-reperfusion injury. [, , , , , , , , , , , , , , , , , , , , ]
- Alter intracellular calcium handling: It can prevent the modulation of intracellular calcium levels that typically occurs during preconditioning or with mitoKATP channel openers, potentially exacerbating calcium overload during ischemia-reperfusion. [, , , ]
- Impair mitochondrial function: Inhibiting mitoKATP channels can disrupt mitochondrial membrane potential, reduce ATP synthesis, and promote the opening of the mitochondrial permeability transition pore (mPTP), contributing to cell death. [, , , , , , ]
Q4: What is the role of mitoKATP channels in cardioprotection, and why is their inhibition by 5-hydroxydecanoic acid detrimental?
A4: MitoKATP channels are believed to play a key role in cardioprotective mechanisms by:
Q5: What is the molecular formula, weight, and structure of 5-hydroxydecanoic acid?
A5:
Q6: Has the structure-activity relationship (SAR) of 5-hydroxydecanoic acid been explored in relation to its mitoKATP channel blocking activity?
A6: While detailed SAR studies are limited in the provided literature, some studies suggest that the length of the carbon chain and the position of the hydroxyl group are essential for the inhibitory activity of 5-hydroxydecanoic acid on mitoKATP channels. [, ]
Q7: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of 5-hydroxydecanoic acid?
A7: The provided literature primarily focuses on the pharmacological effects of 5-hydroxydecanoic acid in experimental settings, typically using in vitro or ex vivo models. Detailed information regarding its absorption, distribution, metabolism, excretion, and in vivo efficacy in humans is not extensively covered.
Q8: In what experimental models has 5-hydroxydecanoic acid been used to study cardioprotection?
A8: The research predominantly employs the following models:
- Isolated perfused hearts (Langendorff preparation): This ex vivo model allows for the assessment of cardiac function, infarct size, and the effects of various interventions, including 5-hydroxydecanoic acid, on ischemia-reperfusion injury. [, , , , , , , , , , , , , , , , , , , , ]
- Isolated cardiac myocytes: This in vitro model enables the investigation of cellular mechanisms, calcium handling, and electrophysiological changes in response to 5-hydroxydecanoic acid and other interventions. [, , , ]
- In vivo models of myocardial infarction: Some studies use animal models of induced myocardial infarction to assess the effects of 5-hydroxydecanoic acid on infarct size, cardiac function, and survival. [, , , , , , , ]
Q9: What are the key findings regarding the effects of 5-hydroxydecanoic acid in these experimental models?
A9: Consistent findings across studies demonstrate that 5-hydroxydecanoic acid:
- Abolishes the cardioprotective effects of IPC and mitoKATP channel openers: This reinforces its role as a selective mitoKATP channel antagonist. [, , , , , , , , , , , , , , , , , , , , ]
- Exacerbates ischemia-reperfusion injury: It can worsen cardiac function, increase infarct size, and promote cell death when administered before or during ischemia. [, , , , , , , , , , , , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


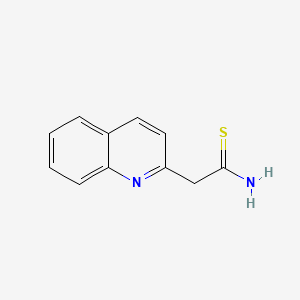
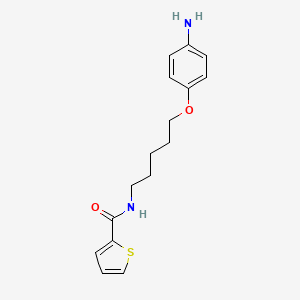
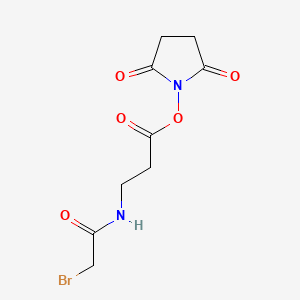
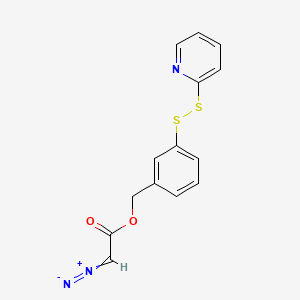
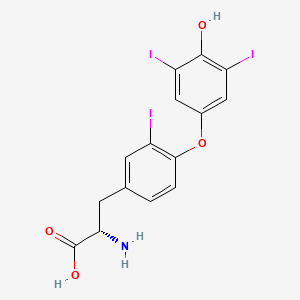
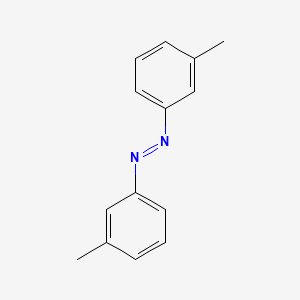

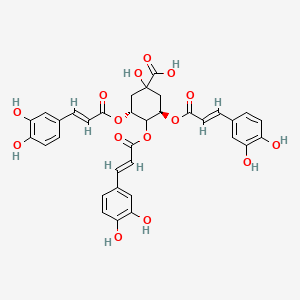
![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)


